(S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
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Overview
Description
(S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which provides good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of (S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- (S)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
Uniqueness
(S)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct biological activity and pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H19ClN2 |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N-ethyl-2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-9-5-3-8-4-6-10-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
DFLCBZNXQIQQEG-DDWIOCJRSA-N |
Isomeric SMILES |
CCNCC[C@@H]1CCNC1.Cl |
Canonical SMILES |
CCNCCC1CCNC1.Cl |
Origin of Product |
United States |
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